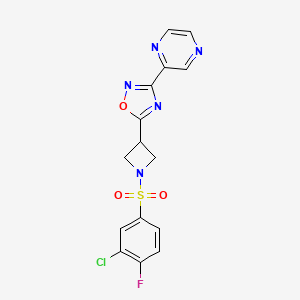

5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole

描述

The compound 5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a pyrazin-2-yl group at position 3 and a 1-((3-chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl group at position 5. The azetidine ring is sulfonylated at the nitrogen atom, linking it to a 3-chloro-4-fluorophenyl group.

属性

IUPAC Name |

5-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN5O3S/c16-11-5-10(1-2-12(11)17)26(23,24)22-7-9(8-22)15-20-14(21-25-15)13-6-18-3-4-19-13/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKUAKVUDMJUNAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole is a novel chemical entity that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines an azetidine ring with a 1,2,4-oxadiazole moiety and a sulfonamide group, which are known to enhance biological efficacy against various targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 395.8 g/mol. The presence of halogenated phenyl and heterocyclic rings contributes to its diverse pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 395.8 g/mol |

| CAS Number | 1324661-53-1 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The sulfonamide group may facilitate binding to target proteins, leading to inhibition or modulation of their activity.

Antimicrobial Activity

Research has demonstrated that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring can effectively inhibit bacterial growth against both Gram-positive and Gram-negative strains.

- Antibacterial Studies : In vitro evaluations have indicated that similar compounds possess potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with some showing IC50 values comparable to established antibiotics .

- Antifungal Activity : The oxadiazole derivatives also exhibit antifungal properties, making them candidates for treating infections caused by fungi .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. In studies involving animal models, it was found to significantly reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases. For example, certain derivatives demonstrated IC50 values lower than those of conventional anti-inflammatory drugs like diclofenac .

Antitumor Activity

Recent investigations have highlighted the potential of this compound in cancer therapy. The oxadiazole derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and p53 pathway modulation . Notably, compounds from the same class have been reported to exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells.

Study on Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) explored the antimicrobial efficacy of various 1,3,4-oxadiazole derivatives. The findings indicated that certain compounds displayed remarkable activity against Mycobacterium bovis BCG, both in active and dormant states. Molecular docking studies further confirmed strong binding affinities to critical bacterial enzymes .

Evaluation of Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, compounds were tested for their ability to inhibit the production of pro-inflammatory cytokines in vitro. Results indicated that several derivatives significantly reduced levels of TNF-alpha and IL-6 in activated macrophages .

科学研究应用

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C16H12ClFN4O3S

- Molecular Weight : 394.8 g/mol

- CAS Number : 1251682-03-7

The unique structure of this compound contributes to its biological activity, particularly through the oxadiazole moiety, which is known for its pharmacological significance.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit varying degrees of antimicrobial properties. The compound has been evaluated for its effectiveness against a range of pathogens, including bacteria and fungi. Studies have shown that related oxadiazole compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting similar potential for the target compound .

Anticancer Properties

There is growing evidence supporting the anticancer potential of oxadiazole derivatives. Compounds in this class have been synthesized and tested for their ability to induce apoptosis in cancer cells. For instance, derivatives have shown activity against various cancer cell lines in vitro, with mechanisms involving cell cycle arrest and apoptosis induction . The specific interactions of 5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole with cancer-related targets warrant further investigation.

Anti-inflammatory Effects

Studies have reported that oxadiazole derivatives can exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines. This suggests that this compound may also contribute to reducing inflammation in various disease models .

Case Study 1: Antimicrobial Efficacy

A series of studies evaluated the antimicrobial efficacy of oxadiazole derivatives against Candida species, revealing that certain compounds demonstrated MIC values significantly lower than standard antifungal agents like fluconazole . This highlights the potential of this compound as a novel antifungal agent.

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of related oxadiazole compounds, researchers found that some derivatives induced apoptosis in breast cancer cell lines through mitochondrial pathways. The study emphasized the need for further exploration into the specific mechanisms employed by these compounds .

相似化合物的比较

Comparison with Structural Analogs

The compound belongs to a class of 1,2,4-oxadiazole derivatives modified with sulfonamide-linked azetidine and aromatic/heteroaromatic substituents. Below is a detailed comparison with structurally related compounds:

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties of Analogs

常见问题

Basic: What synthetic routes are recommended for preparing this compound, and how are key intermediates validated?

Methodological Answer:

The synthesis typically involves multi-step procedures:

Sulfonylation of azetidine : React 3-chloro-4-fluorobenzenesulfonyl chloride with azetidine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylazetidine intermediate .

Oxadiazole formation : Cyclocondensation of pyrazine-2-carboxamide with the sulfonylazetidine intermediate using phosphoryl chloride (POCl₃) or carbodiimide coupling agents .

Validation : Intermediates are confirmed via ¹H/¹³C-NMR (e.g., sulfonyl proton signals at δ 3.5–4.0 ppm) and LC-MS to ensure purity (>95%) before proceeding .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C-NMR identify sulfonylazetidine protons (δ 3.5–4.5 ppm) and pyrazine/oxadiazole aromatic protons (δ 8.0–9.0 ppm). 2D NMR (COSY, HSQC) resolves regiochemical ambiguities .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

- Elemental Analysis : Validates C, H, N, S, and Cl content (±0.4% theoretical values) .

Advanced: How can reaction conditions be optimized to improve yield and minimize by-products?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (DMF vs. THF), temperature (60–120°C), and catalyst loading. Response surface methodology (RSM) identifies optimal conditions .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency, while additives like molecular sieves reduce hydrolysis side reactions .

- Real-Time Monitoring : Employ TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Advanced: How can discrepancies between computational predictions (e.g., molecular docking) and experimental bioactivity data be resolved?

Methodological Answer:

- Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and hydration models to better mimic physiological conditions .

- Experimental Validation : Perform dose-response assays (e.g., IC₅₀ determination) to confirm activity. If contradictions persist, consider off-target effects or compound stability in assay media .

- ADME Analysis : Use in vitro models (e.g., Caco-2 permeability, microsomal stability) to assess bioavailability, which may explain false negatives .

Advanced: What strategies are effective in establishing structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Analog Synthesis : Prepare derivatives with variations in the sulfonyl group (e.g., 3-chloro vs. 4-fluoro substitution) or pyrazine ring (e.g., pyridine replacement). Compare bioactivity profiles .

- Pharmacophore Mapping : Use CoMFA or CoMSIA models to identify critical electrostatic/hydrophobic interactions driving activity .

- Biological Profiling : Test analogs against diverse targets (e.g., kinase inhibition, antimicrobial assays) to uncover polypharmacology .

Basic: How is antimicrobial activity assessed, and what controls are necessary?

Methodological Answer:

- Broth Microdilution Assay : Test compound against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) values for quantification .

- Controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v). Validate via time-kill curves to confirm bactericidal vs. bacteriostatic effects .

Advanced: How can flow chemistry enhance the synthesis of this compound?

Methodological Answer:

- Continuous Reactor Setup : Use microfluidic reactors for precise temperature control and rapid mixing, improving reproducibility in cyclocondensation steps .

- In-Line Analytics : Integrate UV-Vis or FTIR probes to monitor intermediates and automate feedback loops for reagent dosing .

- Scalability : Optimize residence time and flow rates to transition from milligram to gram-scale synthesis without yield loss .

Advanced: How can regiochemical outcomes during heterocycle formation (e.g., oxadiazole vs. triazole) be controlled?

Methodological Answer:

- Thermodynamic vs. Kinetic Control : Use lower temperatures (0–25°C) and bulky bases (e.g., DBU) to favor kinetically stable oxadiazole isomers .

- Catalyst Selection : Lewis acids (e.g., ZnCl₂) promote specific cyclization pathways. Confirm regiochemistry via NOESY or X-ray crystallography .

Basic: What solvents and catalysts are optimal for key reactions in the synthesis?

Methodological Answer:

- Cyclocondensation : Use anhydrous DMF with POCl₃ at 80°C for oxadiazole ring closure .

- Sulfonylation : Dichloromethane with triethylamine (base) ensures efficient sulfonyl transfer .

- Catalysts : Carbodiimides (e.g., EDC·HCl) with HOBt improve coupling efficiency in amide bond formation steps .

Advanced: How to design a comparative study evaluating this compound against structurally related analogs?

Methodological Answer:

Compound Selection : Include analogs with variations in the sulfonyl group (e.g., 3-chloro-4-fluorophenyl vs. 4-methylphenyl) and heterocyclic cores (e.g., 1,2,4-triazole vs. oxadiazole) .

Assay Design : Test all compounds in parallel using standardized protocols (e.g., enzymatic inhibition, cytotoxicity).

Data Analysis : Apply PCA (Principal Component Analysis) to correlate structural features with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。